N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[1-(oxan-4-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-3-4-13)16-14-2-1-7-17(11-14)10-12-5-8-19-9-6-12/h12-14H,1-11H2,(H,16,18) |
InChI Key |
WOWIXXLZRISZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CCOCC2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxan-4-yl group: This step involves the alkylation of the piperidine ring with an oxan-4-ylmethyl halide.
Formation of the cyclopropanecarboxamide group: This is typically done through the reaction of the piperidine derivative with cyclopropanecarboxylic acid or its derivatives under amide formation conditions.
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the oxan-4-yl group.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
